![molecular formula C7H11BrN2O B2596700 Méthanol de 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yle ; bromhydrate CAS No. 2411248-00-3](/img/structure/B2596700.png)
Méthanol de 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yle ; bromhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide is a chemical compound that belongs to the class of fused heterocyclic compounds. It features a pyrroloimidazole core structure, which is known for its stability and potential applications in various fields, including medicinal chemistry and material science. This compound is of interest due to its unique structural properties and potential biological activities.
Applications De Recherche Scientifique
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
Target of Action
The primary target of the compound 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide, also known as EN300-7544051, is the WDR5 WIN-site . WDR5 is a chromatin-regulatory scaffold protein that is overexpressed in various cancers .
Mode of Action
EN300-7544051 interacts with its target, the WDR5 WIN-site, by binding to it . This interaction results in the inhibition of WDR5, which can lead to the disruption of its role in various cancers .
Biochemical Pathways
The action of EN300-7544051 affects the WDR5-related pathways. WDR5 is known to play a crucial role in chromatin remodeling and gene transcription . By inhibiting WDR5, EN300-7544051 can potentially alter these pathways and their downstream effects.
Pharmacokinetics
The compound’s structure and its interaction with the wdr5 win-site suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of EN300-7544051’s action primarily involve the inhibition of WDR5. This can lead to changes in gene transcription and potentially disrupt the growth and proliferation of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable imidazole derivative with a pyrrole precursor in the presence of a strong acid catalyst. The reaction conditions often require:
Temperature: Moderate to high temperatures (80-150°C) to facilitate cyclization.
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Catalyst: Strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Purification of starting materials to remove impurities.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration.
Product Isolation: Using techniques like crystallization or chromatography to isolate the desired product.
Purification: Further purification steps to achieve high purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanol moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation Products: Ketones or aldehydes depending on the extent of oxidation.
Reduction Products: Hydrogenated imidazole derivatives.
Substitution Products: Various substituted imidazole compounds depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol: A closely related compound with similar structural features but different functional groups.
Pyrrolo[1,2-a]imidazole Derivatives: Various derivatives with modifications at different positions on the ring structure.
Uniqueness
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methanol moiety allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.BrH/c10-5-6-1-3-9-4-2-8-7(6)9;/h2,4,6,10H,1,3,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXYSBNVOZCASV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2C1CO.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
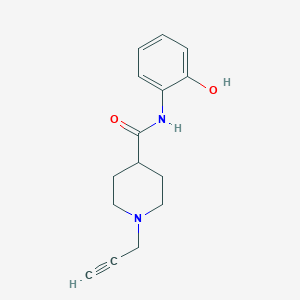
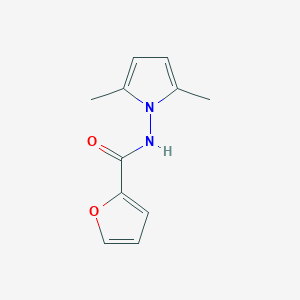
![N-{3-[1-(2-ethylbutanoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2596619.png)
![(8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B2596620.png)
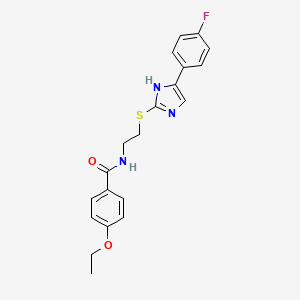
![N-[2-HYDROXY-2-(4-NITROPHENYL)ETHYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE](/img/structure/B2596624.png)
![2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2596626.png)
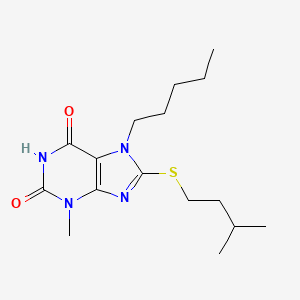
![4-[2-(Dimethylamino)ethyl]piperidin-4-ol](/img/structure/B2596629.png)
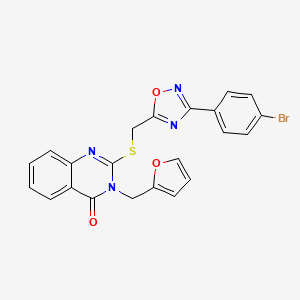
![2-Chloro-N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B2596631.png)
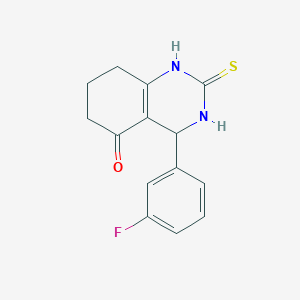
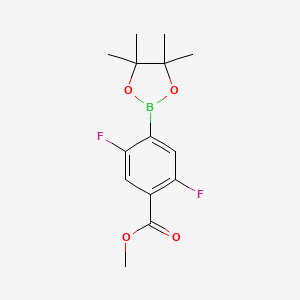
![2-{2-[4-(Tert-butyl)phenyl]hydrazono}-2-(tert-butylsulfonyl)acetonitrile](/img/structure/B2596637.png)
